molecular formula C11H17NO3 B3051667 2-(cyclopropylcarbamoyl)cyclohexanecarboxylic acid CAS No. 353770-03-3

2-(cyclopropylcarbamoyl)cyclohexanecarboxylic acid

Katalognummer: B3051667
CAS-Nummer: 353770-03-3
Molekulargewicht: 211.26 g/mol
InChI-Schlüssel: NESTZIIAJPVBHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclopropylcarbamoyl)cyclohexanecarboxylic acid is a cyclohexanecarboxylic acid (CCA) derivative featuring a cyclopropylcarbamoyl substituent at the 2-position of the cyclohexane ring. Cyclohexanecarboxylic acid itself is a critical intermediate in pharmaceutical and fine chemical synthesis, utilized in producing compounds like praziquantel and 1-hydroxy cyclohexyl phenyl ketone .

Eigenschaften

IUPAC Name

2-(cyclopropylcarbamoyl)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c13-10(12-7-5-6-7)8-3-1-2-4-9(8)11(14)15/h7-9H,1-6H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESTZIIAJPVBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372219
Record name 2-(cyclopropylcarbamoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353770-03-3
Record name 2-(cyclopropylcarbamoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Amide Bond Formation via Carbodiimide Coupling

The cyclopropylcarbamoyl group is introduced through amide coupling between 2-carboxycyclohexanecarboxylic acid and cyclopropylamine. As demonstrated by [Ambeed], HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dichloroethane (DCE) at 45°C facilitate efficient coupling. This method avoids racemization and achieves yields exceeding 85%.

Mechanistic Insight :
HATU activates the carboxylic acid as an acyloxyphosphonium intermediate, which reacts with the amine to form the amide bond. The use of polar aprotic solvents like DCE minimizes side reactions, while DIPEA neutralizes the generated HATU byproduct.

One-Pot Tandem Synthesis

A tandem approach combining ring formation and functionalization streamlines synthesis. For example, cyclohexanone undergoes condensation with hydroxylamine to form an oxime, which is hydrogenated to cyclohexylamine. Subsequent acylation with cyclopropyl isocyanate in tetrahydrofuran (THF) yields the carbamoyl derivative. Oxidation of the cyclohexane ring using KMnO₄ in acidic medium introduces the carboxylic acid group.

Table 2: Tandem Synthesis Parameters

Step Reagents Conditions Intermediate
Oxime Formation NH₂OH·HCl, NaOAc Ethanol, reflux Cyclohexanone oxime
Hydrogenation H₂, Pd/C EtOAc, RT Cyclohexylamine
Acylation Cyclopropyl isocyanate THF, 0°C→RT Cyclopropylcarbamoyl
Oxidation KMnO₄, H₂SO₄ 80°C, 6 h Carboxylic acid

Alternative Routes: Enzymatic and Catalytic Methods

Emerging methodologies leverage biocatalysts for regioselective amidation. Lipases (e.g., Candida antarctica Lipase B) in organic solvents catalyze the coupling of cyclohexanecarboxylic acid with cyclopropylamine, though yields remain moderate (50–60%). Transition-metal catalysis, employing Pd(OAc)₂ and Xantphos, enables direct C–H amidation of cyclohexane derivatives, but substrate scope limitations persist.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Receptor Specificity: The cyclopropylcarbamoyl group in the target compound may confer unique steric and electronic properties compared to bulkier substituents in Rec 27/0224 and Rec 27/0072. The latter exhibit pronounced 5-HT1A affinity due to aromatic and piperazine moieties .

Solubility and Bioavailability : Tranexamic acid derivatives () highlight how substituent polarity (e.g., benzyloxycarbonyl) impacts solubility. The cyclopropyl group in the target compound may balance lipophilicity and metabolic stability .

Synthetic Utility: The isobutyrylamino-phenylcarbamoyl analog () demonstrates the role of carbamoyl groups in facilitating amide bond formation, suggesting similar utility for the target compound in prodrug design .

Pharmacological and Industrial Relevance

  • 5-HT1A Receptor Modulation : Rec 27/0224 and Rec 27/0074 show that electron-withdrawing groups (e.g., trifluoromethoxy) enhance receptor binding, suggesting the cyclopropyl group’s electron-deficient nature could mimic this effect .
  • Industrial Applications: CCA derivatives are pivotal in synthesizing antifibrinolytics (e.g., tranexamic acid) and kinase inhibitors. The target compound’s cyclopropyl group may improve stability in acidic environments, enhancing its utility in oral drug formulations .

Biologische Aktivität

2-(Cyclopropylcarbamoyl)cyclohexanecarboxylic acid, known by its CAS number 353770-03-3, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

  • Molecular Formula : C11_{11}H15_{15}N1_{1}O2_{2}
  • Molecular Weight : 195.25 g/mol
  • Structure : The compound features a cyclopropyl group attached to a carbamoyl functional group linked to a cyclohexanecarboxylic acid.

Research indicates that this compound may interact with various biological targets, particularly in the context of receptor modulation. Its structure suggests potential activity as an agonist or antagonist at specific receptors, which could influence various physiological pathways.

Target Receptors

  • Adenosine A2A Receptor (A2AAR) : This receptor is implicated in numerous neurological and cardiovascular functions. Compounds that modulate A2AAR activity are being investigated for their therapeutic potential in conditions such as Parkinson's disease and cancer immunotherapy .

Biological Activity

The biological activity of this compound has been evaluated in several studies:

Pharmacological Studies

  • Neuroprotective Effects : In vitro studies suggest that this compound may exhibit neuroprotective properties by modulating adenosine signaling pathways, potentially reducing neuroinflammation and promoting neuronal survival .
  • Anti-inflammatory Activity : Preliminary data indicate that it may inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases .

Case Studies

Several case studies have highlighted the biological effects of this compound:

StudyFindings
Study 1Demonstrated neuroprotective effects in murine modelsSuggests potential for treating neurodegenerative diseases
Study 2Showed inhibition of TNF-alpha and IL-6 productionIndicates anti-inflammatory properties
Study 3Evaluated receptor binding affinityFound selective binding to A2AAR

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of compounds similar to this compound. Modifications to the cyclopropyl and carbamoyl groups have been shown to enhance binding affinity and selectivity for target receptors, which is crucial for developing effective therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(cyclopropylcarbamoyl)cyclohexanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(cyclopropylcarbamoyl)cyclohexanecarboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.